
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EPM is a pyrimidinetrione derivative that has been synthesized through various methods and has shown promising results in various biological assays. In
科学的研究の応用
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential therapeutic applications in various scientific research studies. One study found that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of cancer cells in vitro by inducing apoptosis. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in immune cells. 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, there are also some limitations to using 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. One limitation is that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for research on 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new antibiotics based on the anti-bacterial properties of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of interest is the potential use of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the mechanism of action of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential side effects in vivo.
合成法
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of a catalyst, such as potassium carbonate, in acetic acid. Another method involves the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in ethanol in the presence of a catalyst, such as piperidine. The yield of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on the method used, but it is typically around 70-75%.
特性
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-10-6-4-9(5-7-10)8-11-12(17)15-14(19)16(2)13(11)18/h4-8H,3H2,1-2H3,(H,15,17,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYCASDVWNQQT-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

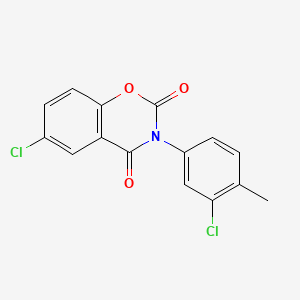
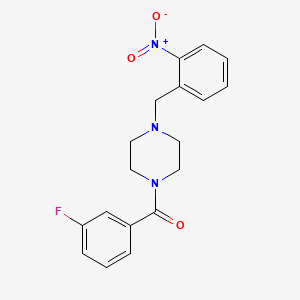
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
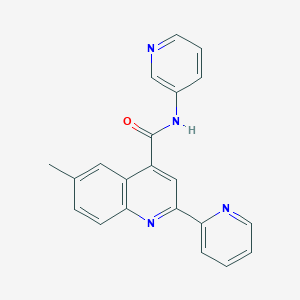
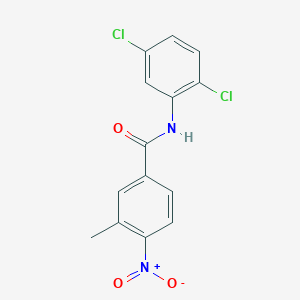
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)
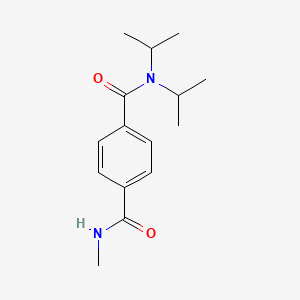
![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)